molecular formula C9H12N2 B1345950 5,6,7,8-Tetrahydroquinolin-5-amine CAS No. 71569-15-8

5,6,7,8-Tetrahydroquinolin-5-amine

Cat. No.: B1345950
CAS No.: 71569-15-8
M. Wt: 148.2 g/mol
InChI Key: ZMAFTVCNAYZLGF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-5-amine is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline ring system that is partially hydrogenated, resulting in a tetrahydroquinoline structure. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

5,6,7,8-Tetrahydroquinolin-5-amine has been found to have antiproliferative activity against various cancer cells . The primary targets of this compound are likely to be cellular components involved in cell proliferation and survival.

Mode of Action

It has been observed that the compound can affect cell cycle phases and induce mitochondrial membrane depolarization and cellular reactive oxygen species (ros) production in a2780 cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce cellular stress, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and cellular stress response. The compound’s ability to induce mitochondrial membrane depolarization suggests that it may affect pathways involved in energy production and apoptosis . Additionally, the induction of ROS production implies that the compound may impact oxidative stress pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation. The compound has demonstrated significant antiproliferative activity against a panel of cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . This suggests that the compound’s action results in the death of these cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine can be achieved through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 5-nitroquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
  • 8-Hydroxyquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 5,6,7,8-Tetrahydroquinolin-5-amine is unique due to its specific substitution pattern and the presence of an amine group at the 5-position. This structural feature imparts distinct biological activities compared to other tetrahydroquinoline derivatives. For instance, while 8-Hydroxyquinoline is known for its metal-chelating properties, this compound is more prominent in receptor antagonism and enzyme inhibition .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAFTVCNAYZLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992128
Record name 5,6,7,8-Tetrahydroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71569-15-8
Record name 5-Quinolinamine, 5,6,7,8-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071569158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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